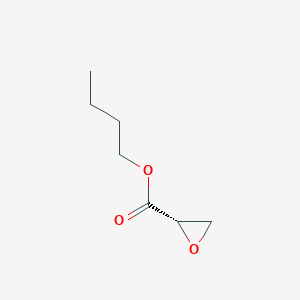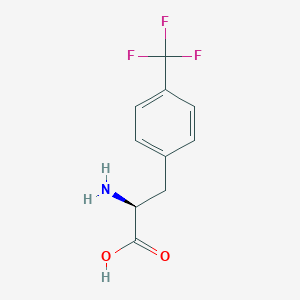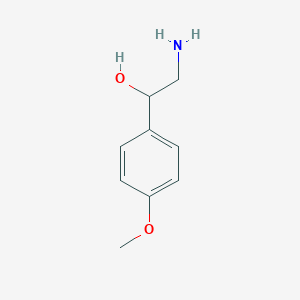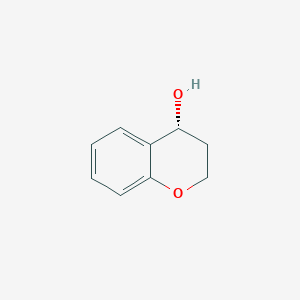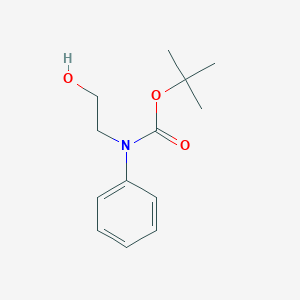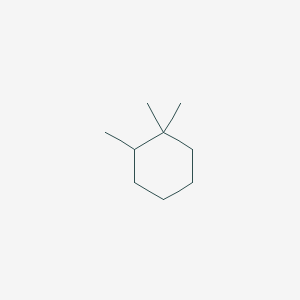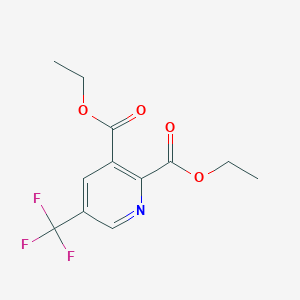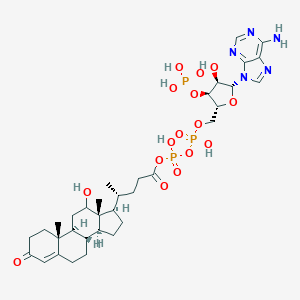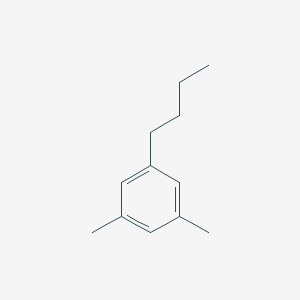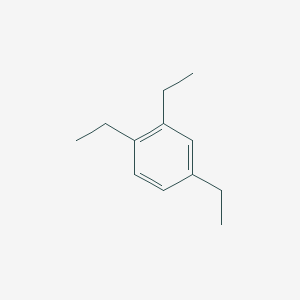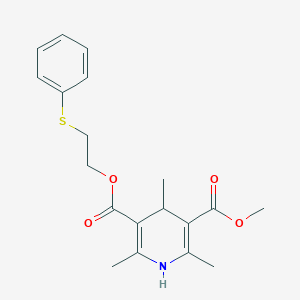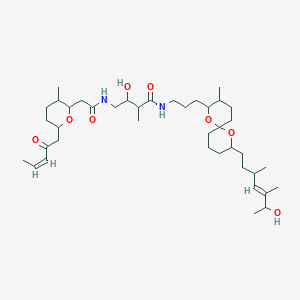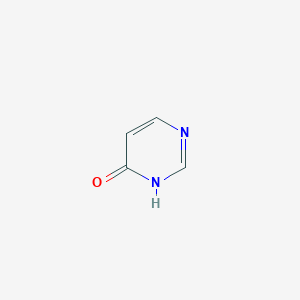![molecular formula C6H10N2OS B043945 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol CAS No. 122320-81-4](/img/structure/B43945.png)
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, also known as MTAE, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTAE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mecanismo De Acción
The exact mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol is still being studied, but it is believed to act through multiple pathways. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol and other reactive aldehydes. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to improve mitochondrial function and reduce cellular damage from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, which could increase its availability for research and potential clinical use. Another area of interest is the exploration of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol's potential as a therapeutic agent in other areas, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies on the mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol could provide insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neuroprotection research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to improve cardiac function and reduce damage from ischemia-reperfusion injury.
Propiedades
Número CAS |
122320-81-4 |
|---|---|
Nombre del producto |
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol |
Fórmula molecular |
C6H10N2OS |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
2-[methyl(1,3-thiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-8(3-4-9)6-7-2-5-10-6/h2,5,9H,3-4H2,1H3 |
Clave InChI |
YLVVAMZBSGQCGE-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=NC=CS1 |
SMILES canónico |
CN(CCO)C1=NC=CS1 |
Sinónimos |
Ethanol, 2-(methyl-2-thiazolylamino)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


